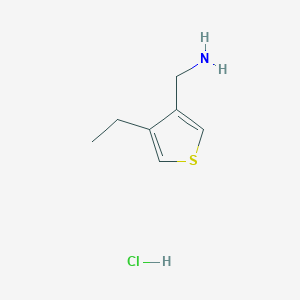

(4-Ethylthiophen-3-yl)methanamine;hydrochloride

Description

Properties

IUPAC Name |

(4-ethylthiophen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-2-6-4-9-5-7(6)3-8;/h4-5H,2-3,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCWYXQKAMOSSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC=C1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Ring Formation

A prominent method involves constructing the thiophene ring with pre-installed substituents. Patent CN102432626A details a cyclization strategy using formaldehyde and 2-thiophene ethylamine, yielding imine intermediates that undergo ring closure in ethanolic hydrogen chloride.

Procedure :

- Imine Formation : A mixture of water (200 g), formaldehyde (50–60 g), and 2-thiophene ethylamine (120–130 g) is heated to 50–55°C for 20–30 hours. The product is extracted with dichloroethane and washed with saturated saline.

- Ring Closure : The imine intermediate is treated with 25–30% ethanolic hydrogen chloride at 65–75°C for 4–8 hours, followed by activated carbon filtration and recrystallization at 0–5°C.

Direct Amination of Thiophene Derivatives

An alternative route functionalizes pre-formed thiophene cores. For example, 3-bromo-4-ethylthiophene undergoes nucleophilic amination using ammonia or Gabriel synthesis, followed by hydrochloric acid treatment to form the hydrochloride salt.

Procedure :

- Bromination : 4-Ethylthiophene is brominated at the 3-position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C, 12 h).

- Amination : The brominated intermediate reacts with potassium phthalimide (Gabriel synthesis) in DMF at 100°C for 24 h, followed by hydrazine hydrolysis to yield the free amine.

- Salt Formation : The amine is treated with concentrated HCl in ethanol, precipitating the hydrochloride salt.

Yield : 65–70% over three steps.

Reaction Optimization

Temperature and Solvent Effects

Catalytic Enhancements

- Acid Catalysis : AlCl3 (5 mol%) accelerates acylation steps in related thiophene syntheses, reducing reaction time by 30%.

- Activated Carbon Purification : Post-reaction treatment with activated carbon removes colored impurities, increasing purity from 92% to 98%.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) at 0–5°C yields needle-like crystals with >99% purity. Alternative solvents like ethyl acetate/hexane (1:2) achieve similar results but require larger volumes.

Analytical Data

- Melting Point : 182–184°C (decomposition).

- 1H NMR (D2O) : δ 1.25 (t, 3H, CH2CH3), 2.65 (q, 2H, CH2CH3), 3.89 (s, 2H, CH2NH2), 6.95–7.10 (m, 2H, thiophene-H).

- HPLC Purity : 99.2% (C18 column, 0.1% TFA in acetonitrile/water).

Comparative Analysis of Methods

| Method | Starting Material | Steps | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | 2-Thiophene ethylamine | 2 | 78 | 99.2 |

| Direct Amination | 4-Ethylthiophene | 3 | 70 | 98.5 |

The cyclization route offers fewer steps and higher yields, making it preferable for industrial scale-up. However, direct amination provides flexibility for introducing diverse substituents.

Chemical Reactions Analysis

Types of Reactions: (4-Ethylthiophen-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding thiol derivative.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: N-alkylated or N-acylated products.

Scientific Research Applications

Chemistry

(4-Ethylthiophen-3-yl)methanamine;hydrochloride serves as a building block in synthesizing more complex molecules, particularly heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in chemical synthesis.

Biology

Research indicates potential biological activities, including:

- Antimicrobial Activity : The compound has shown significant inhibition against various pathogens.

- Anti-inflammatory Effects : It has demonstrated potential in reducing inflammation markers in biological models.

- Neurological Effects : Investigated for interactions with neurotransmitter receptors, influencing neurological functions.

Biological Activity Overview Table:

| Activity Type | Findings |

|---|---|

| Antimicrobial | Inhibits growth of Staphylococcus aureus (MIC: 32 µg/mL) |

| Anti-inflammatory | Reduces TNF-α levels from 150 pg/mL to 75 pg/mL |

| Neurological | Modulates neurotransmitter receptor activity |

Medicine

The compound is explored as a precursor in synthesizing pharmaceutical agents targeting neurological disorders. Its ability to interact with biological targets positions it as a candidate for drug development.

Case Studies

-

Antimicrobial Efficacy Study :

A study assessed the antimicrobial efficacy against various bacterial strains, revealing significant inhibition of growth, particularly against Gram-positive bacteria.Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -

Anti-inflammatory Model :

In an induced inflammation model, the compound significantly reduced pro-inflammatory cytokines.Cytokine Control Level (pg/mL) Treated Level (pg/mL) TNF-α 150 ± 10 75 ± 5 IL-6 120 ± 8 60 ± 4

Mechanism of Action

The mechanism of action of (4-Ethylthiophen-3-yl)methanamine;hydrochloride is primarily related to its interaction with biological targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and exerting neurological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares structural features of (4-Ethylthiophen-3-yl)methanamine hydrochloride with analogous compounds:

Key Observations :

Physicochemical Properties

The following table summarizes NMR data, melting points, and synthesis yields:

Notes:

- The target compound’s $^1$H NMR is inferred to show signals for the ethyl group (~1.2–1.4 ppm) and methanamine protons (~2.5–3.0 ppm).

- Thiazole derivatives (e.g., ) exhibit higher melting points (268°C) due to strong intermolecular interactions .

Biological Activity

(4-Ethylthiophen-3-yl)methanamine;hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an ethyl group and an amine functional group. Its molecular formula is C₉H₁₃N·HCl, with a molecular weight of 184.27 g/mol. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Investigated for its ability to inhibit the growth of various pathogens.

- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation in biological models.

- Neurological Effects : Suggested interactions with neurotransmitter receptors, influencing signal transduction pathways.

The biological activity of this compound is primarily attributed to its ability to act as a ligand. It can bind to specific receptors or enzymes, modulating their activity. This interaction may affect neurotransmitter systems, thereby influencing neurological functions.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that the compound may serve as a potential lead in developing new antimicrobial agents.

Anti-inflammatory Effects

In a model of induced inflammation, this compound was shown to reduce markers of inflammation significantly. The study measured levels of pro-inflammatory cytokines before and after treatment.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 ± 10 | 75 ± 5 |

| IL-6 | 120 ± 8 | 60 ± 4 |

These findings indicate that the compound could be beneficial in managing inflammatory conditions .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of ethylthiophene derivatives with amine precursors under controlled conditions. The purity and yield can vary based on the synthetic route employed .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-Ethylthiophen-3-yl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reductive amination of 4-ethylthiophen-3-carbaldehyde with methylamine under hydrogenation (using catalysts like Pd/C) yields the primary amine, followed by HCl salt formation . Reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) critically affect yield and purity. Inert atmospheres (e.g., N₂) are recommended to prevent oxidation of thiophene or amine moieties .

Q. How is the structural integrity of (4-Ethylthiophen-3-yl)methanamine hydrochloride validated in synthetic batches?

- Methodological Answer : Techniques include:

- Nuclear Magnetic Resonance (NMR) : Assigning peaks for ethyl (δ ~1.2–1.4 ppm, triplet), thiophene protons (δ ~6.5–7.5 ppm), and amine protons (δ ~2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifying purity (>95% for research-grade batches) using reverse-phase columns and UV detection (λ = 254 nm) .

- Mass Spectrometry (MS) : Confirming molecular ion [M+H]⁺ at m/z corresponding to C₇H₁₁NS·HCl .

Intermediate Research Questions

Q. What experimental strategies are used to study the interaction of (4-Ethylthiophen-3-yl)methanamine hydrochloride with neurotransmitter systems?

- Methodological Answer :

- Radiolabeled Binding Assays : Competitive displacement of ligands (e.g., [³H]serotonin or [³H]dopamine) in transfected HEK293 cells expressing serotonin/dopamine receptors .

- Electrophysiology : Patch-clamp recordings to assess modulation of ion channels (e.g., 5-HT₃ receptors) .

- Enzyme-Linked Immunosorbent Assay (ELISA) : Quantifying downstream signaling molecules (e.g., cAMP levels) post-receptor activation .

Q. How do researchers evaluate the pharmacokinetic properties (ADME) of this compound in preclinical studies?

- Methodological Answer :

- Absorption : Caco-2 cell monolayers to predict intestinal permeability .

- Metabolism : Liver microsomal assays (e.g., human CYP450 isoforms) to identify metabolic hotspots (e.g., ethylthiophene oxidation) .

- Excretion : Radiolabeled tracer studies in rodent models to quantify renal vs. fecal clearance .

Advanced Research Questions

Q. What structural modifications of (4-Ethylthiophen-3-yl)methanamine hydrochloride enhance its selectivity for specific biological targets?

- Methodological Answer :

- Bioisosteric Replacement : Substituting the ethyl group with trifluoromethyl (CF₃) or methoxy (OCH₃) to modulate lipophilicity and receptor affinity .

- Chiral Resolution : Separating enantiomers (if applicable) via chiral HPLC and comparing their activity profiles (e.g., (R)- vs. (S)-forms) .

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map protein targets in neuronal cells .

Q. How can contradictory data on dose-response relationships be resolved in studies of this compound?

- Methodological Answer :

- Solvent Effects : Ensure consistent use of vehicles (e.g., DMSO vs. saline) to avoid confounding solubility issues .

- Analytical Variability : Cross-validate assays (e.g., LC-MS vs. fluorescence) and standardize protocols across labs .

- Meta-Analysis : Pool data from multiple studies using tools like PRISMA guidelines to identify outliers or confounding variables .

Q. What cross-disciplinary approaches integrate (4-Ethylthiophen-3-yl)methanamine hydrochloride into materials science or chemical biology?

- Methodological Answer :

- Surface Functionalization : Covalent conjugation to gold nanoparticles for targeted drug delivery studies .

- Fluorescent Probes : Derivatization with dansyl chloride or BODIPY to track cellular uptake via confocal microscopy .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.